molecular formula C18H16O4 B5574851 7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one

7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No.: B5574851
M. Wt: 296.3 g/mol
InChI Key: CPKJHFNQJNTHDA-UHFFFAOYSA-N
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Description

7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one typically involves the reaction of 3-methylphenol with ethyl 4-chloro-3-oxobutanoate under basic conditions to form the intermediate this compound. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy or phenoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromen-4-one derivatives.

    Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-ethoxy-3-(3-methylphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one ring, which imparts distinct chemical and biological properties. Its combination of ethoxy and methylphenoxy groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

7-ethoxy-3-(3-methylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-3-20-13-7-8-15-16(10-13)21-11-17(18(15)19)22-14-6-4-5-12(2)9-14/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPKJHFNQJNTHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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